Fluoresceinylthioureido
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These are polycyclic aromatic compounds containing a xanthene moiety, which consists of two benzene rings joined to each other by a pyran ring . This compound is notable for its fluorescent properties, making it useful in various scientific applications.
Preparation Methods
The synthesis of fluoresceinylthioureido involves several steps. One common method includes the reaction of fluorescein isothiocyanate with an amine to form the thiourea derivative . The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Fluoresceinylthioureido undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioureido group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Fluoresceinylthioureido has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical assays to detect the presence of specific ions or molecules.
Medicine: The compound is used in diagnostic imaging techniques, such as angiography, to visualize blood vessels and other structures.
Mechanism of Action
The mechanism of action of fluoresceinylthioureido involves its ability to fluoresce under specific conditions. When exposed to light of a certain wavelength, the compound absorbs the light energy and re-emits it at a different wavelength, producing fluorescence. This property is utilized in various detection and imaging techniques. The molecular targets and pathways involved depend on the specific application, such as binding to proteins or nucleic acids in biological assays .
Comparison with Similar Compounds
Fluoresceinylthioureido is unique due to its specific fluorescent properties and the presence of the thioureido group. Similar compounds include:
Fluorescein: A widely used fluorescent dye with similar optical properties but lacking the thioureido group.
Rhodamine: Another fluorescent dye with different spectral properties and applications.
Cyanine dyes: These dyes have distinct fluorescence characteristics and are used in various imaging applications.
Fluoresceinylthioureido stands out due to its specific reactivity and the ability to form stable conjugates with biomolecules, making it highly valuable in scientific research.
Properties
Molecular Formula |
C23H18N2O5S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
5-(ethylcarbamothioylamino)-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C23H18N2O5S/c1-2-24-23(31)25-12-3-6-15(18(9-12)22(28)29)21-16-7-4-13(26)10-19(16)30-20-11-14(27)5-8-17(20)21/h3-11,26H,2H2,1H3,(H,28,29)(H2,24,25,31) |
InChI Key |
VHJFQSRUDVDTEO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.